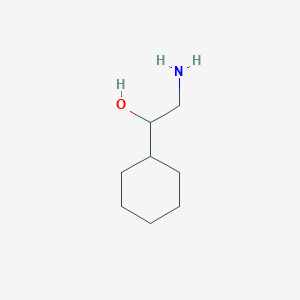

2-Amino-1-cyclohexylethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-cyclohexylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIAFRBGOYFCND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57230-08-7 | |

| Record name | 2-amino-1-cyclohexylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 1 Cyclohexylethan 1 Ol and Its Stereoisomers

Enantioselective Synthesis Approaches

The production of specific enantiomers of 2-Amino-1-cyclohexylethan-1-ol (B2791395) is crucial for its application in pharmaceuticals and as a chiral ligand, as the biological activity and catalytic efficacy are often unique to a single stereoisomer. smolecule.com

Asymmetric Reduction Methods

Asymmetric reduction of a prochiral ketone, such as an N-protected version of 2-amino-1-cyclohexylethan-1-one, is the most direct and efficient strategy for accessing enantiomerically pure or enriched amino alcohols. This can be achieved through both biocatalytic and chemocatalytic methods.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ketone reductases (KPRs) are enzymes that can reduce carbonyl compounds to alcohols with exceptional levels of stereoselectivity, often producing a single enantiomer with very high enantiomeric excess (ee). nih.gov

The process involves the use of a KPR, often in whole-cell or purified form, with a co-factor such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH), which provides the hydride for the reduction. synthical.com The substrate is typically an α-aminoketone, which may require N-protection (e.g., with a Boc or Cbz group) for compatibility with the enzyme's active site. In some advanced systems, KPRs are used in cascade reactions. For instance, an α-oxoamine synthase (AOS) can generate the α-aminoketone in situ from an amino acid, which is then immediately and stereoselectively reduced by a KPR. nih.gov

Table 2: Illustrative Examples of Biocatalytic Ketone Reduction

| Enzyme System | Substrate Type | Product Configuration | Enantiomeric Excess (ee) |

|---|---|---|---|

| Ketone Reductase (KPR) from Candida sp. | N-Boc-2-amino-1-aryl-ethanones | (S)-Amino Alcohols | >99% |

| Engineered Amine Dehydrogenase (AmDH) | Alkyl Ketones | (S)-Amines | >99% |

Note: Data is representative of the capability of these enzyme classes as reported for analogous substrates.

Transition metal-catalyzed asymmetric reduction provides a powerful and versatile method for synthesizing chiral alcohols and amines. nih.gov These reactions utilize a small amount of a chiral catalyst, composed of a metal center (commonly ruthenium, rhodium, or iridium) and a chiral organic ligand, to achieve high enantioselectivity. ajchem-b.comscirp.org

For the synthesis of this compound, the key step is the asymmetric hydrogenation or asymmetric transfer hydrogenation of a prochiral precursor.

Asymmetric Hydrogenation (AH): This method uses high-pressure hydrogen gas (H₂) as the reductant.

Asymmetric Transfer Hydrogenation (ATH): This method uses a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, and is often more operationally simple than high-pressure hydrogenation. nih.gov

The substrate is typically an N-protected 2-amino-1-cyclohexylethan-1-one. The chiral catalyst coordinates to the ketone and directs the hydride transfer to one of the two enantiotopic faces, leading to the preferential formation of one alcohol enantiomer. Catalysts based on ruthenium complexed with chiral N-sulfonylated 1,2-diamine ligands have proven highly effective for the ATH of various ketones. ajchem-b.com Similarly, iron-based catalysts have emerged as a more sustainable alternative to noble metals for these transformations. nih.gov

Table 3: Representative Catalytic Systems for Asymmetric Ketone Reduction

| Metal/Ligand System | Hydrogen Source | Substrate Type | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Ru-(S,S)-TsDAEN | Formic Acid/Triethylamine | Aryl-Alkyl Ketones | High | Up to 99% |

| [Ir(OMe)(cod)]₂ / Chiral Azolium Salt | Silane | Aryl Ketones | Good to Excellent | Moderate to Excellent |

Note: TsDAEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. Data is representative for analogous substrates as specific data for the target molecule's immediate precursor is proprietary or less commonly published. nih.govscirp.org

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Chiral sulfinamides, particularly tert-butanesulfinamide, have proven to be highly effective chiral auxiliaries for the asymmetric synthesis of amino alcohols. researchgate.netsigmaaldrich.comnih.gov The general approach involves the condensation of the chiral sulfinamide with an appropriate aldehyde to form a chiral N-sulfinyl imine. sigmaaldrich.com This imine then undergoes a diastereoselective nucleophilic addition. The chiral sulfinyl group effectively directs the incoming nucleophile to one face of the imine, leading to the formation of one diastereomer in excess. sigmaaldrich.com Finally, the sulfinyl group is cleaved under mild acidic conditions to yield the desired chiral amino alcohol. sigmaaldrich.com

For the synthesis of this compound, cyclohexanecarboxaldehyde (B41370) would be condensed with an enantiopure tert-butanesulfinamide. The resulting chiral N-tert-butanesulfinyl aldimine is then reacted with a suitable one-carbon nucleophile. The stereoselectivity of this addition is controlled by the chirality of the sulfinyl auxiliary. acs.org Subsequent acidic workup removes the auxiliary, affording the enantiomerically enriched this compound. This method is advantageous due to the commercial availability of both enantiomers of tert-butanesulfinamide, allowing for the synthesis of either enantiomer of the target amino alcohol. researchgate.net

A recent study described the stereoselective synthesis of vicinal amino alcohol derivatives from chiral N-tert-butanesulfinyl imines and cyclopropanols, which act as homoenolate precursors. acs.org This methodology could potentially be adapted for the synthesis of this compound.

Kinetic Resolution Strategies

Kinetic resolution is a widely used method for separating a racemic mixture by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent. nih.gov

While enzymes are traditionally used for the kinetic resolution of alcohols, non-enzymatic methods using chiral catalysts have gained prominence. nih.govnih.gov Amidine-based catalysts (ABCs) have emerged as effective non-enzymatic acyl transfer catalysts for the kinetic resolution of secondary alcohols. nih.govnih.govacs.org These catalysts can achieve high enantioselectivity in the acylation of a broad range of alcohols. nih.gov In a typical kinetic resolution, the chiral catalyst selectively acylates one enantiomer of the racemic alcohol at a faster rate, leaving the unreacted enantiomer in high enantiomeric excess. wustl.edu While specific studies on the enzymatic or amidine-catalyzed kinetic resolution of this compound are not prevalent in the provided search results, the general applicability of these methods to secondary alcohols, including those with bulky substituents like 1-cyclohexylethan-1-ol, suggests their potential utility. nih.gov

Chemo-catalytic kinetic resolution often involves the enantioselective acylation of racemic alcohols using a chiral catalyst. rsc.org Various chiral nucleophilic catalysts have been developed for this purpose. For instance, chiral 4-(dimethylamino)pyridine (DMAP) analogues and other acyl transfer catalysts have been successfully employed. rsc.org The selectivity of these resolutions is influenced by the structure of the alcohol, the acylating agent, and the catalyst. mdpi.com

A study on the kinetic resolution of secondary alcohols using amidine-based catalysts demonstrated that substrates with steric bulk, such as 1-cyclohexylethan-1-ol, could be resolved, although they might exhibit lower reactivity compared to benzylic alcohols. nih.gov Another approach involves the copper-hydride catalyzed dehydrogenative coupling of alcohols with hydrosilanes, which has shown broad applicability for the kinetic resolution of various secondary alcohols, including 1-cyclohexylethan-1-ol, with good selectivity factors. researchgate.net

Table 1: Chemo-Catalytic Kinetic Resolution of 1-Cyclohexylethan-1-ol

| Catalyst System | Acylating/Silylating Agent | Selectivity Factor (s) | Reference |

|---|---|---|---|

| Amidine-Based Catalysts | Propionic anhydride | Not specified, but failed to react under standard conditions | nih.gov |

Chiral Brønsted acids, particularly phosphoric acids, have been effectively utilized as catalysts for the kinetic resolution of racemic alcohols and amino alcohols. nih.govacs.org One strategy involves the intermolecular acetalization of the alcohol with an enol ether. acs.org The chiral phosphoric acid catalyst protonates the enol ether, and the resulting chiral environment leads to the preferential reaction of one enantiomer of the alcohol. acs.org This method has been successfully applied to a range of 1,2-amino alcohols, affording the unreacted amino alcohol in high enantiomeric excess. acs.org

Another approach utilizes a chiral phosphoric acid to catalyze the p-methoxybenzylation of β-amino alcohols, generating a chiral p-methoxybenzyl phosphate in situ. nih.gov This chiral alkylating agent then selectively reacts with one enantiomer of the amino alcohol, achieving kinetic resolution. nih.gov These methods provide a practical route to enantiomerically enriched β-amino alcohols. acs.orgnih.gov

Table 2: Chiral Brønsted Acid-Catalyzed Kinetic Resolution of Amino Alcohols

| Catalytic Method | Reagent | Key Feature | Reference |

|---|---|---|---|

| Intermolecular Acetalization | Enol ether | Forms a thermodynamically stable acetal (B89532) irreversibly. | acs.org |

Exploration of Green Chemistry Routes for Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign, reducing waste and energy consumption. mdpi.comijnc.ir For the synthesis of this compound, several green chemistry approaches can be considered.

The use of catalysis, as detailed in the kinetic resolution sections, is a cornerstone of green chemistry as it allows for the use of small amounts of catalysts to generate large quantities of product, often under milder conditions. ijnc.ir Biocatalysis, using enzymes, is another green approach, although not specifically detailed for this compound in the provided results.

Solvent selection is crucial in green chemistry. The development of solvent-free synthesis methods or the use of greener solvents like water or supercritical fluids can significantly reduce the environmental impact. mdpi.com One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can improve efficiency, reduce waste, and save time and resources. sioc-journal.cn For example, a one-pot method for synthesizing substituted benzamides has been reported to be a greener route due to a simpler work-up, milder conditions, and higher yields. sioc-journal.cn While a specific green one-pot synthesis for this compound is not described, the principles could be applied.

Furthermore, the use of renewable feedstocks and energy-efficient reaction conditions, such as microwave or light-assisted synthesis, are key aspects of green chemistry that could be explored for the synthesis of this target molecule. mdpi.comijnc.ir

Stereochemical Investigations of 2 Amino 1 Cyclohexylethan 1 Ol

Determination of Absolute Configuration

The spatial arrangement of atoms in a chiral molecule, known as its absolute configuration, is a fundamental property that dictates its interaction with other chiral molecules and polarized light.

Various spectroscopic techniques are instrumental in assigning the absolute configuration of chiral molecules like 2-Amino-1-cyclohexylethan-1-ol (B2791395). Chiroptical spectroscopy, which includes Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measures the differential absorption of left and right circularly polarized light. By comparing experimentally obtained spectra with those predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined researchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral derivatizing agents, can also be employed to elucidate the absolute configuration of amino alcohols nih.gov.

X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule. This technique involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. For amino alcohols, it is often beneficial to form a crystalline derivative or a complex with another chiral molecule to facilitate the growth of high-quality crystals suitable for X-ray analysis. The resulting three-dimensional structure reveals the precise arrangement of atoms, confirming the absolute stereochemistry nih.govosi.lv. For instance, the crystal structure of a related compound, (S)-2-amino-2-(2-chlorophenyl)cyclohexanone, was determined to confirm its S configuration, where the cyclohexanone ring adopted a chair conformation nih.gov.

Conformational Analysis and Intramolecular Interactions

The flexible nature of the cyclohexyl and ethanolamine moieties in this compound allows it to adopt various spatial arrangements or conformations. The stability of these conformers is influenced by a variety of factors, including intramolecular interactions.

| Interaction | Effect on Conformation | Investigative Techniques |

| Intramolecular Hydrogen Bonding | Stabilizes specific conformers by creating a cyclic-like structure, influencing the orientation of the hydroxyl and amino groups. | Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Computational Modeling |

| Steric Hindrance | The bulky cyclohexyl group influences the rotational freedom around the C-C bond, favoring staggered conformations to minimize steric strain. | Computational Modeling, X-ray Crystallography |

Techniques for Enantiomeric Purity Assessment

For chiral compounds, determining the enantiomeric purity, or the excess of one enantiomer over the other, is crucial, particularly in pharmaceutical applications where different enantiomers can have distinct biological activities.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating and quantifying the enantiomers of a chiral compound phenomenex.comnih.gov. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation nih.gov. Polysaccharide-based CSPs are among the most popular for the enantioseparation of various drugs nih.gov. The choice of the chiral column and the mobile phase composition are critical for achieving optimal separation of the enantiomers of this compound phenomenex.comsigmaaldrich.com.

| Parameter | Description | Significance in Chiral HPLC |

| Chiral Stationary Phase (CSP) | A stationary phase that is itself chiral. | The differential interaction between the CSP and the enantiomers is the basis of separation. Common CSPs include polysaccharide derivatives. |

| Mobile Phase | The solvent that moves the sample through the column. | The composition of the mobile phase (e.g., solvent ratios, additives) can be optimized to improve the resolution between the enantiomeric peaks. |

| Retention Time | The time it takes for a compound to travel from the injector to the detector. | Different enantiomers will have different retention times on a chiral column, allowing for their separation and quantification. |

| Resolution | A measure of the degree of separation between two peaks. | Higher resolution indicates a better separation of the enantiomers. |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of enantiomers of volatile compounds. For the stereochemical investigation of this compound, chiral GC provides a precise method to determine its enantiomeric purity. The successful separation of enantiomers via GC relies on the use of a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.

A critical prerequisite for the analysis of polar compounds like amino alcohols by GC is a derivatization step. nih.govsigmaaldrich.com The presence of highly polar amino (-NH₂) and hydroxyl (-OH) functional groups in the this compound molecule results in low volatility and poor chromatographic behavior, such as peak tailing. sigmaaldrich.com Derivatization masks these polar groups by replacing the active hydrogen atoms with nonpolar moieties, thereby increasing the compound's volatility and improving its interaction with the stationary phase. sigmaaldrich.com A common and effective method is dual acylation, where both the amino and hydroxyl groups are converted to amides and esters, respectively. This is typically achieved by reaction with an acylating agent like trifluoroacetic anhydride (TFAA). nih.govsigmaaldrich.com

The separation of the resulting derivatized enantiomers is performed on a capillary column coated with a chiral stationary phase. Cyclodextrin-based CSPs are particularly common and effective for a wide range of chiral compounds, including amines and alcohols. researchgate.netchromatographyonline.comgcms.cz These phases, such as those incorporating derivatized α-, β-, or γ-cyclodextrins, are toroidal macromolecules with a chiral cavity. researchgate.netchromatographyonline.com The enantioseparation mechanism involves the formation of transient diastereomeric inclusion complexes between the derivatized analyte and the cyclodextrin molecule. Differences in the stability of these complexes for each enantiomer result in differential retention on the column, allowing for their separation and quantification. gcms.cz Another class of effective CSPs is based on amino acid derivatives, such as Chirasil-Val, which is known to resolve derivatized amino acids and related compounds like amino alcohols. researchgate.net

Research findings indicate that the choice of both the derivatizing agent and the specific chiral stationary phase is crucial for achieving optimal separation. For instance, studies on analogous amines and amino alcohols have shown that trifluoroacetyl derivatives often yield excellent resolution on cyclodextrin-based columns. nih.govsigmaaldrich.com The temperature program of the GC oven is another critical parameter that is optimized to maximize the resolution between the enantiomeric peaks. sigmaaldrich.com By integrating the peak areas of the two separated enantiomers, their relative proportion in a sample can be accurately determined.

The table below outlines typical experimental conditions for the chiral GC analysis of this compound following derivatization.

Table 1: Representative GC Parameters for Chiral Analysis of Derivatized this compound

| Parameter | Description |

|---|---|

| Derivatization Agent | Trifluoroacetic anhydride (TFAA) |

| Chiral Stationary Phase | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |

| Column | Fused silica capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 5 °C/min to 200 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

Chemical Reactivity and Functional Group Transformations of 2 Amino 1 Cyclohexylethan 1 Ol

Reactions Involving the Hydroxyl Functionality

The secondary alcohol group in 2-Amino-1-cyclohexylethan-1-ol (B2791395) is a key site for various transformations, including oxidation and substitution reactions.

The secondary alcohol of this compound can be oxidized to the corresponding α-amino ketone, 2-amino-1-cyclohexylethanone. The presence of the adjacent amino group requires careful selection of oxidizing agents to avoid side reactions or cleavage of the carbon-carbon bond. Protecting the amino group, often by acylation, can facilitate a cleaner oxidation of the alcohol. louisville.edu A variety of modern and classical oxidation methods can be employed for this transformation. Highly chemoselective methods are available that can oxidize secondary alcohols in the presence of primary amines. organic-chemistry.org

Commonly used reagents for the oxidation of secondary alcohols, including β-amino alcohols, are often based on chromium, manganese, or hypervalent iodine compounds. Milder, more selective methods utilizing catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant are also highly effective. organic-chemistry.org

Table 1: Selected Oxidizing Agents for Alcohol to Ketone Transformation

| Oxidizing Agent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| Trichloroisocyanuric acid / TEMPO | DCM, Room Temperature | Highly chemoselective for primary and secondary alcohols; no overoxidation. organic-chemistry.org |

| 4-acetamido-TEMPO / Bleach (NaOCl) | Aqueous/Organic Biphasic System | Effective for secondary alcohols. |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild conditions, good for sensitive substrates. |

| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | -78 °C to Room Temperature | Avoids heavy metals, suitable for many functional groups. |

| Potassium permanganate (B83412) (KMnO₄) | Acidic or Basic solution | Strong oxidant, may require protection of the amine group. louisville.edu |

The hydroxyl group of this compound can be converted into a better leaving group, allowing for nucleophilic substitution reactions. A common transformation is the conversion of the alcohol to an alkyl halide. This is typically achieved by reaction with hydrogen halides (e.g., HBr, HCl) or other halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). youtube.com

The reaction with hydrogen halides typically proceeds via an SN1 mechanism. The first step involves the protonation of the hydroxyl group to form a good leaving group (water). youtube.com Subsequent departure of water generates a secondary carbocation, which is then attacked by the halide ion. Due to the possibility of carbocation rearrangements, reaction conditions must be carefully controlled. Alternatively, reagents like SOCl₂ can convert the alcohol to the corresponding chloride via an SN2 pathway, which generally proceeds with inversion of stereochemistry.

Table 2: Reagents for Hydroxyl Group Substitution

| Reagent | Product Functional Group | Typical Mechanism |

|---|---|---|

| HBr, HCl, HI | Alkyl Halide (Br, Cl, I) | SN1 youtube.com |

| SOCl₂ in pyridine | Alkyl Chloride | SN2 |

| PBr₃ | Alkyl Bromide | SN2 |

| Tosyl chloride (TsCl) in pyridine | Tosylate Ester | - |

| Acetic Anhydride | Acetate Ester | - |

Reactions Involving the Amine Functionality

The primary amino group is a potent nucleophile and can readily participate in alkylation, acylation, and condensation reactions.

The nucleophilic primary amine of this compound can be readily alkylated by reaction with alkyl halides or acylated with acyl chlorides or anhydrides. N-acylation is a particularly important reaction for this class of compounds. google.com Due to the similar reactivity of the amine and hydroxyl groups, selective acylation can be a challenge. researchgate.net However, the amine group is generally more nucleophilic than the hydroxyl group, allowing for selective N-acylation under controlled conditions. researchgate.net

Methods to achieve selective N-acylation often involve the use of specific acylating agents or reaction conditions that favor reaction at the nitrogen atom. google.comgoogleapis.com For instance, the reaction can be carried out at lower temperatures in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Table 3: Common N-Alkylation and N-Acylation Reagents

| Reaction Type | Reagent Class | Examples | Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide (CH₃I), Benzyl bromide (BnBr) | Secondary or Tertiary Amine |

| N-Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | Amide |

| N-Acylation | Acid Anhydrides | Acetic anhydride, Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Amide, Carbamate |

| N-Acylation | Carboxylic Acids | Activated with coupling agents (e.g., DCC, EDC) | Amide |

The primary amine functionality of this compound reacts with aldehydes or ketones in a reversible condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comekb.eg This reaction is a cornerstone of derivatization in organic chemistry. The formation of the C=N double bond involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.org This intermediate then dehydrates, often under acid catalysis, to yield the final imine product. libretexts.org

To drive the equilibrium towards the product, water is typically removed from the reaction mixture, either by azeotropic distillation (e.g., using a Dean-Stark apparatus) or by the addition of a dehydrating agent. operachem.comnih.gov Imines are versatile intermediates themselves and can be hydrolyzed back to the parent amine and carbonyl compound under aqueous acidic conditions. masterorganicchemistry.comlibretexts.org

Table 4: Imine Formation with this compound

| Carbonyl Compound | Catalyst/Condition | Product Type |

|---|---|---|

| Benzaldehyde | Acid catalysis (e.g., p-TsOH), removal of water | N-benzylidene Schiff base |

| Acetone | Reflux in a suitable solvent (e.g., Toluene) | Ketimine |

| Cyclohexanone | Heating with removal of water operachem.com | N-cyclohexylidene Schiff base |

| Salicylaldehyde | Reflux in ethanol | Phenolic Schiff base |

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound, with its 1,2-disposed amino and hydroxyl groups, makes it an excellent precursor for the synthesis of various heterocyclic systems. These intramolecular cyclization reactions are powerful tools for building ring structures that are prevalent in medicinal chemistry and materials science.

The most common cyclization involves the reaction with aldehydes or ketones to form five-membered oxazolidine (B1195125) rings. wikipedia.org This reaction proceeds via the formation of a hemiaminal intermediate, followed by an intramolecular cyclization where the hydroxyl group displaces water. organic-chemistry.org This method is a straightforward way to generate chiral oxazolidines if an enantiomerically pure amino alcohol is used as the starting material.

Furthermore, reaction with phosgene (B1210022) or its equivalents (e.g., carbonyldiimidazole) can lead to the formation of oxazolidin-2-ones, another important class of heterocycles. nih.govresearchgate.net Similarly, reaction with other bifunctional reagents can lead to the formation of larger rings, such as 1,3-oxazinanes. organic-chemistry.org

Table 5: Heterocyclic Systems from this compound

| Reagent | Resulting Heterocycle | Ring Size | Notes |

|---|---|---|---|

| Aldehydes (e.g., Formaldehyde) | Oxazolidine | 5-membered | Condensation reaction with elimination of water. wikipedia.org |

| Ketones (e.g., Acetone) | Substituted Oxazolidine | 5-membered | Forms a gem-disubstituted carbon on the oxazolidine ring. wikipedia.org |

| Phosgene (COCl₂) or Carbonyldiimidazole (CDI) | Oxazolidin-2-one | 5-membered | A common method for constructing this heterocyclic core. nih.govresearchgate.net |

| Carbonates (e.g., Propylene Carbonate) | Oxazolidin-2-one | 5-membered | A greener alternative to phosgene. rsc.org |

Synthesis of Oxazole and Thiazole Derivatives from β-Amino Alcohols

The β-amino alcohol moiety of this compound is a key precursor for the synthesis of oxazoline (B21484) and, by extension, thiazoline (B8809763) derivatives. These five-membered heterocyclic rings are present in numerous biologically active compounds.

One common method for the synthesis of 2-oxazolines is the dehydrative cyclization of N-(2-hydroxyethyl)amides. This process can be promoted by various reagents, including triflic acid, which facilitates the reaction with good functional group tolerance and generates water as the only byproduct mdpi.com. The reaction proceeds through the formation of an amide intermediate by reacting the amino alcohol with a carboxylic acid or its derivative, followed by an intramolecular cyclization.

Another approach involves the reaction of the amino alcohol with aldehydes. The initial condensation forms an oxazolidine intermediate, which can then be oxidized using agents like N-bromosuccinimide (NBS) or iodine to yield the corresponding oxazoline.

Furthermore, palladium-catalyzed three-component coupling reactions of aryl halides, amino alcohols, and tert-butyl isocyanide provide an efficient route to a variety of oxazolines.

While the direct synthesis of thiazoles from β-amino alcohols is less common, a potential pathway involves the conversion of the hydroxyl group to a thiol, creating a β-aminothiol. These intermediates can then react with various reagents to form the thiazoline ring. For instance, a mild reaction of α,α-difluoroalkyl amines with β-amino thiols can afford thiazoline derivatives organic-chemistry.org.

Table 1: Selected Methods for the Synthesis of Oxazoline Derivatives from β-Amino Alcohols

| Method | Reagents | Key Features |

|---|---|---|

| Dehydrative Cyclization | Carboxylic Acid, Triflic Acid | Good functional group tolerance; water is the only byproduct. mdpi.com |

| Reaction with Aldehydes | Aldehyde, NBS or Iodine | Proceeds through an oxazolidine intermediate. |

| Palladium-Catalyzed Coupling | Aryl Halide, tert-Butyl Isocyanide, Pd Catalyst | Efficient three-component reaction. |

Formation of 1,4-Benzodiazepin-5-one Scaffolds

The 1,4-benzodiazepine (B1214927) framework is a privileged scaffold in medicinal chemistry. While direct synthesis from this compound is not prominently documented, a plausible synthetic route can be envisioned through the formation of a key intermediate.

A common strategy for the synthesis of 1,4-benzodiazepin-5-ones involves the intramolecular cyclization of a 2-aminobenzamide (B116534) derivative. A potential pathway could therefore involve the initial N-acylation of this compound with a suitably substituted 2-nitrobenzoic acid. Subsequent reduction of the nitro group to an amine would generate the necessary 2-aminobenzamide intermediate, which could then undergo an intramolecular cyclization to form the desired 1,4-benzodiazepin-5-one scaffold.

Research has demonstrated the continuous-flow synthesis of 3,4-dihydro-5H-benzo[e] mdpi.comwikipedia.orgdiazepin-5-ones from 2-nitro benzamides, highlighting the feasibility of the reduction and concomitant cyclization steps researchgate.netresearchgate.net. This approach offers a high-yielding and purification-free method for generating these important heterocyclic cores.

Table 2: Potential Synthetic Route to 1,4-Benzodiazepin-5-one Scaffolds

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | N-Acylation | 2-Nitrobenzoic Acid Derivative, Coupling Agent | N-(1-cyclohexyl-2-hydroxyethyl)-2-nitrobenzamide |

| 2 | Reduction and Cyclization | Catalytic Hydrogenation (e.g., Pd/C) | 3,4-dihydro-4-(cyclohexylmethyl)-1H-benzo[e] mdpi.comwikipedia.orgdiazepin-5(2H)-one |

Preparation of Bioxazole Ligands

Chiral bis(oxazoline) ligands, often abbreviated as BOX ligands, are a significant class of C2-symmetric ligands used in asymmetric catalysis wikipedia.org. The synthesis of these ligands typically involves the condensation of a dicarboxylic acid or its derivative with two equivalents of a chiral 1,2-amino alcohol wikipedia.orgillinois.edu. This compound, being a chiral 1,2-amino alcohol, is an excellent precursor for the synthesis of novel BOX ligands.

The general synthesis involves the formation of a bisamide intermediate by reacting two equivalents of this compound with a dicarboxylic acid derivative, such as a malonyl chloride. This is followed by a cyclization step, often facilitated by a dehydrating agent or a catalyst like titanium(IV) isopropoxide, to form the two oxazoline rings illinois.edu.

The structural diversity of BOX ligands can be readily achieved by varying the dicarboxylic acid linker, which can range from simple methylene (B1212753) bridges to more complex aromatic or heterocyclic structures wikipedia.orgbeilstein-journals.orgnih.govbeilstein-journals.org. The cyclohexane (B81311) group from this compound would introduce a bulky, lipophilic substituent at the 4-position of each oxazoline ring, potentially influencing the stereochemical outcome of catalytic reactions.

Table 3: General Synthesis of Bioxazole (BOX) Ligands

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Bisamide Formation | Dicarboxylic Acid Dichloride, 2 eq. of this compound | Bisamide Intermediate |

| 2 | Cyclization | Dehydrating Agent or Catalyst (e.g., Ti(OiPr)₄) | Bis(oxazoline) (BOX) Ligand |

Despite a comprehensive search of scientific literature, specific applications of This compound as a chiral ligand in the precise asymmetric catalytic reactions outlined in the request could not be identified. The provided outline specifies a series of detailed applications, including use in asymmetric epoxidation, β-peroxidation, manganese-catalyzed β-methylation, transfer hydrogenation, and reductive cross-coupling.

Research in these areas of asymmetric catalysis extensively documents the use of various chiral β-amino alcohols as effective ligands. Compounds such as those derived from natural sources like α-pinene, or structurally rigid systems like cis-1-aminoindan-2-ol, have well-established roles in inducing stereoselectivity in a wide array of metal-catalyzed and organocatalyzed reactions. However, specific studies, detailed research findings, or data tables pertaining to the use of this compound in the requested contexts were not found in the available literature.

The citation markers included in the user's outline ( rsc.org, mdpi.com, alfa-chemistry.com, nih.gov) did not lead to identifiable, relevant sources that describe the use of this particular compound for the specified reactions.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound, as the foundational research data for these specific applications appears to be unavailable in the public domain. The creation of content for the requested sections would require speculation beyond the scope of existing scientific publications.

Applications of 2 Amino 1 Cyclohexylethan 1 Ol in Asymmetric Catalysis

As a Chiral Organocatalyst

The dual functionality of 2-amino-1-cyclohexylethan-1-ol (B2791395), possessing both a basic amino group and an acidic hydroxyl group, allows it to act as an efficient bifunctional organocatalyst. This capability enables it to activate substrates through multiple non-covalent interactions, leading to highly organized transition states and, consequently, high levels of stereocontrol.

In Enamine and Iminium Activation Pathways

Organocatalysis operating through enamine and iminium ion intermediates is a cornerstone of modern asymmetric synthesis. nih.govprinceton.edu this compound and its derivatives have proven to be effective catalysts in these transformations.

The primary amine of this compound can condense with carbonyl compounds, such as ketones and aldehydes, to form chiral enamines. These enamines, being more nucleophilic than the corresponding enols or enolates, can then react with various electrophiles. The steric bulk of the cyclohexyl group plays a crucial role in directing the approach of the electrophile, thereby controlling the stereochemical outcome of the reaction.

Conversely, in reactions involving α,β-unsaturated aldehydes and ketones, the catalyst can form a chiral iminium ion. This activation mode lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, enhancing its electrophilicity and facilitating nucleophilic attack. nih.gov The chiral environment provided by the catalyst dictates the facial selectivity of the nucleophilic addition. The combination of iminium and enamine activation within a single catalytic cycle has led to the development of powerful organocascade reactions. princeton.edu

In Brønsted Acid Catalysis

The hydroxyl group in this compound can function as a Brønsted acid, capable of donating a proton to activate electrophiles. caltech.edu In concert with the basic amino group, it can participate in bifunctional catalysis, where both acidic and basic sites are involved in the catalytic cycle. For instance, the hydroxyl group can activate a carbonyl group by hydrogen bonding, increasing its electrophilicity, while the amino group simultaneously activates the nucleophile. This cooperative activation is a key feature in many organocatalytic reactions. organic-chemistry.org Chiral Brønsted acids are crucial for achieving high stereoselectivity in various transformations, including aldol (B89426) and Mannich reactions. caltech.edunih.gov

In Organocatalytic Cascade Reactions

Organocatalytic cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer a highly efficient approach to the synthesis of complex molecules. rsc.org this compound and its derivatives are well-suited for mediating such transformations. By combining different modes of activation, such as enamine, iminium, and Brønsted acid catalysis, a single organocatalyst can orchestrate a sequence of reactions to build molecular complexity rapidly and with high stereocontrol. organic-chemistry.org For example, a cascade reaction might initiate with an enamine-catalyzed Michael addition, followed by an intramolecular aldol reaction, all under the control of the same chiral catalyst. The ability to merge multiple catalytic cycles in a one-pot process highlights the efficiency of this strategy. princeton.eduorganic-chemistry.org

In Asymmetric Michael-Henry Reactions

The Michael-Henry reaction, a tandem conjugate addition and nitroaldol reaction, is a powerful tool for the construction of highly functionalized, stereochemically rich molecules. Chiral β-amino alcohols, including derivatives of this compound, have been successfully employed as organocatalysts for this transformation. These catalysts can effectively control the stereochemistry of both the Michael addition and the subsequent Henry reaction, leading to products with multiple contiguous stereocenters.

The asymmetric aza-Henry reaction, the addition of a nitroalkane to an imine, is a key method for synthesizing chiral β-nitroamines. organic-chemistry.org Similarly, the asymmetric Michael addition of nucleophiles to nitroalkenes is a fundamental carbon-carbon bond-forming reaction. nih.gov Simple primary β-amino alcohols have demonstrated their efficacy as organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes, affording chiral adducts with high purity. nih.gov

Below is a table summarizing the performance of a simplified β-amino alcohol organocatalyst in the asymmetric Michael addition of methyl-2-oxocyclopentanecarboxylate to nitrostyrene.

| Catalyst | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1a | 0 | 62 | 83:17 | 45 |

Data sourced from a study on simple primary β-amino alcohols as organocatalysts. nih.gov

As a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis

Beyond its role as a catalyst, this compound can be employed as a chiral auxiliary. wikipedia.org In this approach, the chiral molecule is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. wikipedia.org

The hydroxyl and amino groups of this compound provide convenient handles for its attachment to various substrates, such as carboxylic acids or aldehydes, to form chiral amides, esters, or imines. The bulky cyclohexyl group then effectively shields one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered side. This strategy has been widely used in a range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions. researchgate.net For instance, attaching this compound to a prochiral ketone would form a chiral imine, which can then undergo diastereoselective addition of a nucleophile. Subsequent hydrolysis of the imine would yield the chiral product and recover the amino alcohol auxiliary. The use of chiral auxiliaries is a well-established and reliable method for achieving high levels of stereocontrol in asymmetric synthesis. nih.govnih.gov

Information regarding mechanistic and computational investigations of this compound in catalysis is not available in the provided search results.

Extensive searches for scholarly articles and research data focusing on the specific chemical compound “this compound” within the context of catalytic mechanisms, transition state analysis, stereocontrol, and quantum chemical calculations did not yield any specific results. The search results provided general information on these topics in the broader field of chemistry, but lacked any studies or data pertaining directly to the catalytic applications of this compound.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article based on the requested outline, as no research findings, data tables, or specific discussions on the mechanistic and computational investigations of this particular compound in catalysis could be found.

Mechanistic and Computational Investigations of 2 Amino 1 Cyclohexylethan 1 Ol in Catalysis

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their reactivity. In the context of catalysis, DFT studies would be instrumental in mapping the potential energy surface of a reaction catalyzed by a complex of 2-Amino-1-cyclohexylethan-1-ol (B2791395).

A typical DFT investigation would involve:

Transition State Modeling: Identifying and characterizing the geometry and energy of transition states for key reaction steps. This allows for the determination of activation energy barriers, which govern the reaction rate.

Stereoselectivity Analysis: Comparing the activation energies of pathways leading to different stereoisomers. The calculated energy difference between diastereomeric transition states (ΔΔG‡) can be used to predict the enantiomeric excess (ee) of a reaction, providing a theoretical basis for the catalyst's effectiveness.

Interaction Analysis: Examining non-covalent interactions, such as hydrogen bonding or steric repulsion, between the catalyst, substrates, and reagents within the transition state assembly. These interactions are often crucial for achieving high stereocontrol.

Table 1: Hypothetical DFT Data for a Catalytic Reaction This table is illustrative and not based on published data.

| Transition State | Relative Free Energy (kcal/mol) | Key Interatomic Distance (Å) | Predicted Enantiomeric Excess (%) |

|---|---|---|---|

| TS-(R) | 15.2 | Substrate-C...Nu = 2.15 | 95 |

| TS-(S) | 17.5 | Substrate-C...Nu = 2.18 |

Molecular Dynamics Simulations for Ligand-Substrate Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecular systems over time. For the this compound ligand, MD simulations would offer insights into its conformational flexibility and how it interacts with substrates and solvent molecules prior to the chemical reaction.

Key applications of MD simulations in this context include:

Conformational Sampling: Exploring the accessible conformations of the catalyst-substrate complex to identify the most stable and likely pre-reaction states. The cyclohexyl group's conformational preferences (e.g., chair, boat) could be analyzed.

Binding Pocket Analysis: Characterizing the shape and nature of the binding pocket created by the chiral ligand, revealing how it accommodates the substrate and orients it for a selective reaction.

Solvent Effects: Simulating the explicit role of solvent molecules in stabilizing or destabilizing key intermediates and transition states, which can significantly influence reaction outcomes.

Table 2: Illustrative Molecular Dynamics Simulation Findings This table is illustrative and not based on published data.

| Simulation System | Dominant Ligand Conformation | Average Ligand-Substrate H-Bond Distance (Å) | Key Dihedral Angle (degrees) |

|---|---|---|---|

| Catalyst + Substrate_A in Toluene | Cyclohexyl (Chair) | 1.95 (OH...O=C) | 45.3 |

| Catalyst + Substrate_B in Toluene | Cyclohexyl (Chair) | 2.80 (NH2...O=C) | 88.1 |

Future Research Directions and Emerging Paradigms for 2 Amino 1 Cyclohexylethan 1 Ol

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

Future efforts in the synthesis of 2-Amino-1-cyclohexylethan-1-ol (B2791395) and its analogs will undoubtedly focus on the principles of green chemistry, aiming for increased efficiency, reduced environmental impact, and enhanced sustainability. Key areas of exploration include biocatalysis, chemoenzymatic methods, and innovative chemical strategies that prioritize atom economy and the use of renewable resources.

Biocatalytic and Chemoenzymatic Approaches: The use of enzymes in organic synthesis offers significant advantages in terms of selectivity and mild reaction conditions. nih.govresearchgate.netnih.govfrontiersin.orgucl.ac.uk Future research will likely target the discovery and engineering of enzymes capable of producing this compound with high enantiopurity. One promising avenue is the use of transaminases for the asymmetric amination of a suitable keto-alcohol precursor. nih.govucl.ac.uk Additionally, enzyme cascades, where multiple enzymatic reactions are performed in a single pot, could offer a streamlined and highly efficient route to the target molecule from simple achiral starting materials. nih.govnih.gov For instance, a cascade involving a transketolase and a transaminase could be envisioned for the synthesis of chiral amino alcohols. nih.govucl.ac.uk

Another area of intense interest is the development of chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysis. This could involve the enzymatic resolution of a racemic mixture of this compound or a key intermediate.

Green Chemistry and Asymmetric Hydrogenation: The development of catalytic routes that minimize waste and utilize environmentally benign reagents is a central tenet of green chemistry. researchgate.net Photocatalysis, for example, has emerged as a powerful tool for organic synthesis, and future work could explore light-driven methods for the synthesis of amino alcohols. uni-muenster.de Furthermore, the uncatalyzed aminolysis of epoxides in water presents a simple and environmentally friendly approach to β-amino alcohols. researchgate.net

Asymmetric hydrogenation of α-amino ketones is a highly efficient method for the synthesis of chiral 1,2-amino alcohols. nih.govgoogle.com Future research will likely focus on the development of highly active and selective catalysts for the asymmetric hydrogenation of a precursor ketone to this compound. The use of earth-abundant metal catalysts and the development of processes that operate under mild conditions will be key objectives.

| Synthetic Strategy | Key Advantages | Potential for this compound |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Direct asymmetric synthesis using engineered enzymes (e.g., transaminases). |

| Chemoenzymatic Methods | Combines the strengths of chemical and enzymatic catalysis. | Enzymatic resolution of racemic intermediates or the final product. |

| Photocatalysis | Utilizes light as a renewable energy source. | Novel light-driven routes to the amino alcohol scaffold. |

| Asymmetric Hydrogenation | High efficiency and atom economy. | Enantioselective reduction of a precursor α-amino ketone. |

Expansion of Catalytic Applications to Unexplored Reaction Classes

While this compound and its derivatives have been employed as ligands in established asymmetric transformations, a significant area for future growth lies in exploring their application in novel and emerging catalytic reactions. The unique steric and electronic properties conferred by the cyclohexyl group could prove advantageous in reaction classes that are currently underexplored for this type of ligand.

Emerging Areas in Asymmetric Catalysis: The field of asymmetric catalysis is constantly evolving, with new reaction methodologies being developed at a rapid pace. Future research should investigate the potential of this compound-derived ligands in areas such as:

Photoredox Catalysis: The merger of photoredox catalysis with asymmetric catalysis has opened up new avenues for enantioselective transformations. Ligands based on this compound could be explored for their ability to control stereochemistry in light-driven reactions.

C-H Activation: The direct functionalization of C-H bonds is a major goal in modern organic synthesis. Chiral ligands are crucial for achieving enantioselectivity in these transformations, and the steric bulk of the cyclohexyl group in this compound derivatives could be beneficial for inducing asymmetry in such reactions.

Earth-Abundant Metal Catalysis: There is a growing emphasis on replacing precious metal catalysts with more sustainable and cost-effective alternatives based on earth-abundant metals like iron, copper, and nickel. The development of this compound-based ligands for these metal catalysts could lead to new and practical asymmetric methods.

Cross-Coupling Reactions: While amino alcohols have been used as ligands in some cross-coupling reactions, there is significant scope for expanding their application. For instance, their use in challenging cross-coupling reactions involving sp³-hybridized centers or in the formation of C-O and C-N bonds could be a fruitful area of investigation.

| Unexplored Reaction Class | Potential Role of this compound Derivatives |

| Asymmetric Photoredox Catalysis | Chiral ligands to control stereochemistry in light-induced reactions. |

| Enantioselective C-H Activation | Sterically demanding ligands to influence the stereochemical outcome of C-H functionalization. |

| Earth-Abundant Metal Catalysis | Novel ligands for sustainable and cost-effective asymmetric transformations. |

| Novel Cross-Coupling Reactions | Ligands for challenging C-C, C-N, and C-O bond formations. |

Rational Design and Synthesis of Advanced Derivatives for Tuned Catalytic Performance

The future of catalysis with this compound will heavily rely on the rational design and synthesis of advanced derivatives with tailored properties. By systematically modifying the core structure, it is possible to fine-tune the steric and electronic environment of the catalyst's active site, leading to enhanced activity, selectivity, and substrate scope.

Strategies for Derivative Design:

Modification of the Cyclohexyl Group: Introducing substituents on the cyclohexyl ring can significantly impact the steric bulk and electronic nature of the ligand. For example, the incorporation of bulky groups could create a more defined chiral pocket, leading to higher enantioselectivity.

N-Substitution of the Amino Group: The amino group can be readily derivatized to introduce a wide range of functionalities. This can be used to attach the ligand to a solid support for easier catalyst recovery and recycling, or to introduce additional coordinating groups that can interact with the metal center or the substrate.

Modification of the Hydroxyl Group: The hydroxyl group can be etherified or esterified to alter the ligand's solubility and electronic properties. It can also serve as a handle for immobilization or for the introduction of other functional groups.

The design of these derivatives will be guided by a deeper understanding of the reaction mechanisms and the nature of the catalyst-substrate interactions. This knowledge will allow for a more targeted and less empirical approach to ligand development.

| Structural Modification | Desired Outcome |

| Substituents on Cyclohexyl Ring | Enhanced steric hindrance, altered electronic properties, improved enantioselectivity. |

| Derivatization of the Amino Group | Immobilization on solid supports, introduction of secondary coordinating sites. |

| Modification of the Hydroxyl Group | Tuned solubility, electronic effects, and potential for further functionalization. |

Integration of Advanced Computational Modeling for Predictive Understanding in Reaction Design

The integration of advanced computational modeling is set to revolutionize the field of catalyst design and reaction optimization. Tools such as Density Functional Theory (DFT) and machine learning can provide unprecedented insights into reaction mechanisms and catalyst performance, thereby guiding experimental efforts and accelerating the discovery of new and improved catalytic systems based on this compound.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to model the structures of transition states and intermediates in a catalytic cycle. researchgate.netfrontiersin.org This information is invaluable for understanding the origin of stereoselectivity and for predicting how changes in the ligand structure will affect the reaction outcome. By calculating the energy barriers for different reaction pathways, researchers can identify the most favorable routes and design ligands that promote the desired transformation.

Machine Learning and Predictive Modeling: As more experimental data becomes available, machine learning algorithms can be trained to predict the performance of catalysts based on their structural features. rsc.orgnih.govsemanticscholar.org This data-driven approach can help to identify promising new ligand candidates from a large virtual library, significantly reducing the time and effort required for experimental screening. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) models can be developed to correlate the structural properties of this compound derivatives with their catalytic activity and enantioselectivity. nih.gov

The synergy between computational modeling and experimental work will be crucial for the future development of catalysts based on this compound. Computational predictions will guide the synthesis of new ligands, and experimental results will be used to refine and improve the computational models, creating a powerful feedback loop for catalyst discovery and optimization.

| Computational Tool | Application in Reaction Design |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, modeling of transition states, prediction of stereochemical outcomes. |

| Machine Learning | Predictive modeling of catalyst performance, virtual screening of ligand libraries, QSAR/QSSR studies. |

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1-cyclohexylethan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves reductive amination of cyclohexyl ketones with ammonia or amine derivatives. For example:

Reductive Amination : React cyclohexanone with hydroxylamine to form an oxime, followed by reduction using NaBH₄ or LiAlH₄ to yield the amino alcohol .

Epoxide Ring-Opening : React cyclohexene oxide with ammonia under controlled pH (8–10) to achieve regioselective amination .

- Optimization Table :

| Method | Catalyst/Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Reductive Amination | NaBH₄/EtOH | 75–85 | ≥95 |

| Epoxide Ring-Opening | NH₃/H₂O | 60–70 | 90–95 |

- Key Considerations : Monitor reaction pH to avoid over-reduction or side-product formation.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Look for signals at δ 1.2–1.8 ppm (cyclohexyl protons), δ 3.5–3.8 ppm (CH-OH), and δ 2.6–3.0 ppm (NH₂) .

- ¹³C NMR : Peaks at 65–70 ppm (C-OH) and 45–50 ppm (C-NH₂) confirm the amino alcohol backbone .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 158.2 (calculated for C₈H₁₇NO).

- Melting Point : Compare observed mp (56–58°C for analogs) with literature values .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how is enantiomeric excess (ee) quantified?

- Methodological Answer :

- Chiral Resolution :

Chiral Chromatography : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) to separate enantiomers .

Enzymatic Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively acylate one enantiomer .

- Quantification :

- Polarimetry : Measure optical rotation (e.g., [α]D²⁵ = +15° for R-enantiomer).

- HPLC with Chiral Detector : Calculate ee using peak area ratios .

Q. How can computational modeling predict the biological interactions of this compound with protein targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with amine-sensitive receptors (e.g., GPCRs). Focus on hydrogen bonding between the amino group and Asp113 residue .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability under physiological conditions .

- Key Metrics :

| Parameter | Value (R-enantiomer) |

|---|---|

| Binding Energy (ΔG, kcal/mol) | -8.2 ± 0.3 |

| Hydrogen Bonds | 3–4 |

Q. What experimental approaches address contradictions in reported stability data for amino alcohols under oxidative conditions?

- Methodological Answer :

- Controlled Stability Studies :

Accelerated Oxidation : Expose the compound to H₂O₂ (3%) at 40°C for 24 hours. Monitor degradation via HPLC .

Radical Scavenger Tests : Add BHT (0.1%) to suppress auto-oxidation and compare degradation rates .

- Contradiction Analysis :

- Hypothesis Testing : If conflicting data arise, verify solvent purity (e.g., trace metal ions in H₂O may catalyze oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.